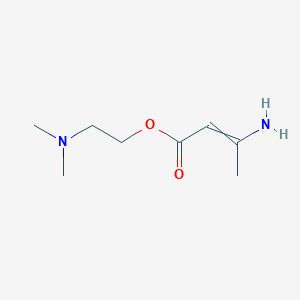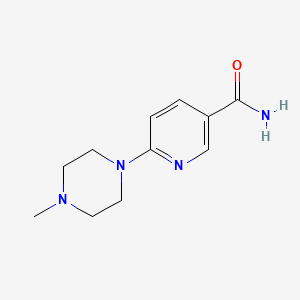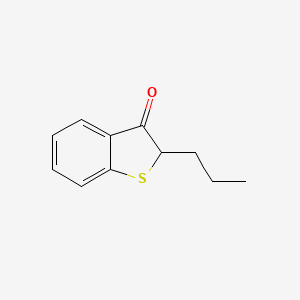![molecular formula C16H21NS B14639483 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline CAS No. 56714-88-6](/img/structure/B14639483.png)
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is a complex organic compound characterized by its unique tricyclic structure. This compound contains a tricyclo[3.3.1.13,7]decane scaffold, which is a three-dimensional cage-like configuration, and an aniline group attached via a sulfanyl linkage. The compound’s structure includes 42 bonds, 21 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 primary amine (aromatic), and 1 sulfide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tricyclo[33113,7]dec-1-ylsulfanyl)aniline involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction The tricyclo[331These reactions include oxidative dearomatization, tandem intramolecular Diels-Alder reactions, and intramolecular radical cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic amine can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline involves its interaction with molecular targets through its aromatic amine and sulfanyl groups. These functional groups can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling processes. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Bicyclo[2.2.2]octane: A simpler tricyclic structure used in organic synthesis.
Adamantane: Another tricyclic compound with a different cage-like structure.
Uniqueness
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is unique due to its combination of a tricyclic scaffold with an aromatic amine and sulfanyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
56714-88-6 |
|---|---|
Fórmula molecular |
C16H21NS |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4-(1-adamantylsulfanyl)aniline |
InChI |
InChI=1S/C16H21NS/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 |
Clave InChI |
HPAYYLFYRXTNJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)SC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)


![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)


![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
